molecular formula C15H30N2 B13171500 4-Cyclohexyl-N,N-diethylpiperidin-4-amine

4-Cyclohexyl-N,N-diethylpiperidin-4-amine

Cat. No.: B13171500
M. Wt: 238.41 g/mol
InChI Key: BAIZOCVEFUKHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexyl-N,N-diethylpiperidin-4-amine is a chemical compound with the molecular formula C15H30N2 and a molecular weight of 238.41 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It features a piperidine ring substituted with a cyclohexyl group and two diethylamine groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-Cyclohexyl-N,N-diethylpiperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Substitution with Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides in the presence of a base.

    Introduction of Diethylamine Groups:

Chemical Reactions Analysis

4-Cyclohexyl-N,N-diethylpiperidin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyclohexyl-N,N-diethylpiperidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.

    Medicine: While not used directly in medicine, it serves as a precursor or intermediate in the synthesis of potential therapeutic agents.

    Industry: In industrial research, it is utilized for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-N,N-diethylpiperidin-4-amine is not well-documented. compounds with similar structures often interact with biological targets such as receptors or enzymes, leading to various biological effects. The piperidine ring is a common pharmacophore in medicinal chemistry, known for its ability to interact with a wide range of molecular targets .

Comparison with Similar Compounds

4-Cyclohexyl-N,N-diethylpiperidin-4-amine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H30N2

Molecular Weight

238.41 g/mol

IUPAC Name

4-cyclohexyl-N,N-diethylpiperidin-4-amine

InChI

InChI=1S/C15H30N2/c1-3-17(4-2)15(10-12-16-13-11-15)14-8-6-5-7-9-14/h14,16H,3-13H2,1-2H3

InChI Key

BAIZOCVEFUKHSQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1(CCNCC1)C2CCCCC2

Origin of Product

United States

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